2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone

Description

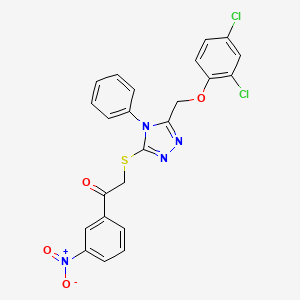

The compound 2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a structurally complex 1,2,4-triazole derivative. Its core framework comprises a triazole ring substituted with a 2,4-dichlorophenoxymethyl group at position 5 and a phenyl group at position 2. A thioether linkage connects the triazole moiety to an ethanone group bearing a 3-nitrophenyl substituent.

Synthesis of this compound likely follows a multi-step protocol involving:

Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives.

Functionalization with the 2,4-dichlorophenoxymethyl group through alkylation.

Thioether linkage formation via nucleophilic substitution between a triazole-thiol and an α-halogenated ketone (e.g., 1-(3-nitrophenyl)-2-chloroethanone) in basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

2-[[5-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N4O4S/c24-16-9-10-21(19(25)12-16)33-13-22-26-27-23(28(22)17-6-2-1-3-7-17)34-14-20(30)15-5-4-8-18(11-15)29(31)32/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICNLHWKAYOZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4H-1,2,4-triazole derivatives with various electrophiles under controlled conditions. For instance, the synthesis may utilize microwave-assisted methods to enhance yield and reduce reaction time. A study reported a yield of 73% using triethylamine as a catalyst in ethanol .

Antifungal Activity

1,2,4-triazole derivatives are widely recognized for their antifungal properties. The compound has been evaluated against various fungal strains. In vitro studies have shown that it exhibits significant antifungal activity against pathogens such as Corynespora cassiicola and Pseudomonas syringae with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents .

Antibacterial Activity

Research indicates that triazole derivatives can also possess antibacterial properties. The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results demonstrated that it has a notable antibacterial effect with MIC values lower than those of traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural features of triazoles allow for interactions with various biological targets involved in cancer progression. In particular, compounds with phenyl and nitrophenyl substituents have shown promise in inhibiting tumor cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural components. Key findings include:

- Phenyl Substituents : The presence of electron-donating groups on phenyl rings enhances activity.

- Thioether Linkages : Compounds featuring thioether linkages demonstrate increased potency against microbial pathogens.

- Nitro Groups : The inclusion of nitro groups is associated with improved anticancer activity .

Case Studies

- Antifungal Efficacy : A study tested several triazole derivatives against Corynespora cassiicola, revealing that modifications to the triazole ring significantly influenced antifungal efficacy.

- Antibacterial Testing : Another investigation assessed the antibacterial activity of a series of triazole compounds against multi-drug resistant strains, highlighting the potential for developing new therapeutic agents from this class .

Summary Table of Biological Activities

Comparison with Similar Compounds

Example Reaction Conditions :

Physicochemical Properties

- Crystallography : The title compound’s structure would likely exhibit planar triazole and aromatic rings, with dihedral angles influenced by the 3-nitrophenyl group. Comparable compounds show C–H···O/N hydrogen bonding and π-π interactions stabilizing crystal lattices .

- DFT Studies: For analogs like 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, DFT/B3LYP calculations align closely with experimental X-ray data, suggesting reliability in predicting bond lengths and angles .

Q & A

Q. What are the established synthetic routes for 2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone?

Methodological Answer: The compound is synthesized via nucleophilic substitution and condensation reactions. A typical protocol involves:

- Step 1: Reacting 5-(2,4-dichlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(3-nitrophenyl)ethanone in acetone under reflux with K₂CO₃ as a base (yield: 85–91%) .

- Step 2: Purification via recrystallization from ethanol or methanol .

- Key intermediates : Bromoacetophenone derivatives and triazole-thiol precursors are critical for regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thiocarbonyl at δ 190–200 ppm) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1280 cm⁻¹ (C-O-C), and 2550–2600 cm⁻¹ (S-H in intermediates) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 513.04 .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Candida albicans using broth microdilution (range: 15.6–62.5 µg/mL) .

- Antifungal Activity : Disk diffusion assays show inhibition zones of 12–18 mm at 50 µg/dose .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Methodological Answer:

- Substituent Effects : Replacing the 3-nitrophenyl group with 4-hydroxyphenyl reduces antifungal activity (MIC increases to >125 µg/mL), while electron-withdrawing groups (e.g., -NO₂) enhance activity .

- Triazole Core Optimization : Adding pyridine moieties improves solubility but may reduce membrane permeability .

- Data-Driven Example : Derivatives with 2-thienyl substituents show 2x higher activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL) .

Q. What computational methods are used to predict physicochemical properties and binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict dipole moments (4.5–5.2 D) and HOMO-LUMO gaps (3.8–4.2 eV), correlating with redox stability .

- Molecular Docking : AutoDock Vina simulations suggest binding to fungal CYP51 (ΔG = −9.2 kcal/mol) via triazole-thioether interactions .

Q. How can contradictory biological activity data be resolved?

Methodological Answer:

- Case Study : Discrepancies in MIC values (e.g., 15.6 vs. 62.5 µg/mL) may arise from:

- Assay Variability : Standardize inoculum size (1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .

- Compound Purity : Validate via HPLC-DAD (purity >98%) to exclude impurities affecting results .

- Resistance Mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm intrinsic activity .

Q. What strategies improve HPLC-DAD quantification of this compound in formulations?

Methodological Answer:

Q. What mechanistic insights exist for its antifungal activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.